Bis(4-propylphenyl)methanone

Description

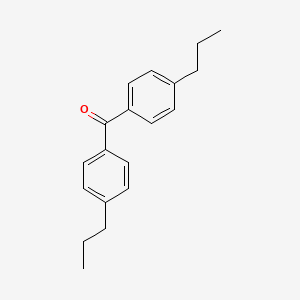

Bis(4-propylphenyl)methanone is a diaryl ketone featuring two 4-propylphenyl groups attached to a central carbonyl group. This compound is synthesized via Friedel-Crafts benzoylation, a method commonly employed for aryl ketone preparation .

This compound may serve as a precursor in the synthesis of biologically active indole derivatives, as demonstrated in , where related methanones are intermediates in Fischer indole cyclization reactions. Such derivatives are explored for anti-inflammatory, antibacterial, and larvicidal properties .

Properties

CAS No. |

64357-93-3 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

bis(4-propylphenyl)methanone |

InChI |

InChI=1S/C19H22O/c1-3-5-15-7-11-17(12-8-15)19(20)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |

InChI Key |

SGHULJPBROKGMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-propylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, n-propylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in dichloromethane. This reaction yields the desired ketone product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(4-propylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of 4-propylbenzoic acid.

Reduction: Formation of Bis(4-propylphenyl)methanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Bis(4-propylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-propylphenyl)methanone involves its interaction with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules. The phenyl rings provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(4-propylphenyl)methanone with structurally related diaryl ketones, highlighting substituent effects, physical properties, and applications:

| Compound Name | Substituents | Key Properties | Applications/Unique Features | References |

|---|---|---|---|---|

| This compound | Two 4-propylphenyl groups | Electron-donating alkyl chains enhance solubility in non-polar solvents. | Intermediate in indole synthesis; potential biological activity (e.g., anti-inflammatory agents). | |

| Bis(4-tert-butylphenyl)methanone | Two 4-tert-butylphenyl groups | Steric bulk from tert-butyl groups reduces crystal density and reactivity. | Used in materials science for stabilizing polymers or coatings. | |

| Bis[2-(trifluoromethyl)phenyl]methanone | Two 2-(trifluoromethyl) groups | Strong electron-withdrawing effects; high electronegativity alters reaction pathways. | Medicinal chemistry (enzyme inhibition) and agrochemicals. | |

| di(1H-tetrazol-5-yl)methanone oxime | Tetrazolyl and oxime groups | Decomposes at 288.7°C; stabilized by hydrogen bonding. | High thermal stability suitable for energetic materials. | |

| 2,7-Dimethoxy-8-(4-propylbenzoyl)naphthalen-1-ylmethanone | Complex fused-ring structure | Crystallizes in orthorhombic space group Pbc2 (density: ~1.675 g·cm⁻³). | Structural studies in crystallography; potential optoelectronic applications. |

Key Comparative Insights:

Substituent Effects :

- Electron-donating groups (e.g., propyl, tert-butyl) increase solubility in organic solvents but reduce thermal stability compared to electron-withdrawing groups (e.g., trifluoromethyl) .

- Steric hindrance from tert-butyl groups lowers reactivity in substitution reactions, whereas smaller substituents like propyl allow for easier functionalization .

Thermal Stability: Compounds with hydrogen-bonding networks (e.g., tetrazolyl derivatives in ) exhibit higher decomposition temperatures (288.7°C) than alkyl-substituted methanones, which lack such stabilizing interactions .

Biological Relevance: this compound’s role in indole synthesis links it to bioactive molecules, whereas trifluoromethyl analogs show promise in targeted drug design due to enhanced metabolic stability .

Crystallographic Data: The density of this compound analogs (e.g., 1.675 g·cm⁻³ in ) is comparable to other diaryl ketones, though bulky substituents like tert-butyl may reduce packing efficiency .

Research Findings and Implications

- Synthetic Utility: this compound’s synthesis via Friedel-Crafts acylation is scalable and adaptable to other aryl ketones, enabling diverse applications in medicinal chemistry .

- Structure-Activity Relationships : Substituent choice directly impacts biological activity; for instance, trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets, while propyl groups improve membrane permeability .

- Thermal Behavior: The absence of strong intermolecular forces (e.g., H-bonding) in alkyl-substituted methanones limits their use in high-temperature applications compared to tetrazolyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.